![molecular formula C14H15FN2O2S B7534338 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)
2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
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Overview
Description
2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is known for its unique structure and properties, which make it useful for a range of applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to act on various biological pathways and targets. This compound has been shown to have potential as a therapeutic agent for various diseases and conditions.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine in lab experiments include its unique properties and potential therapeutic applications. However, there are also limitations to using this compound, including the need for further research to fully understand its mechanisms of action and potential side effects.
Future Directions
There are many potential future directions for research on 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine. Some potential areas of focus include further studies on its mechanisms of action, as well as its potential applications as a therapeutic agent for various diseases and conditions. Additionally, there is a need for further research on the potential side effects and limitations of using this compound in various applications.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine can be achieved through a multi-step process involving the reaction of various chemicals. The exact method of synthesis may vary depending on the specific application and desired properties of the compound.
Scientific Research Applications
2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of properties that make it useful for various applications, including as a potential drug candidate.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-11-14-3-2-8-16(14)9-10-17(11)20(18,19)13-6-4-12(15)5-7-13/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOBOKVKNIJXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57259490 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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